molecular formula C10H10BrIN2 B12961799 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12961799
M. Wt: 365.01 g/mol
InChI Key: CRISNCAEFLMZDT-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both bromine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine typically involves halogenation reactions. One common method involves the bromination and iodination of a pyrrolo[3,2-c]pyridine precursor. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms. This combination of halogens can impart distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C10H10BrIN2

Molecular Weight

365.01 g/mol

IUPAC Name

6-bromo-3-iodo-1-propan-2-ylpyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H10BrIN2/c1-6(2)14-5-8(12)7-4-13-10(11)3-9(7)14/h3-6H,1-2H3

InChI Key

CRISNCAEFLMZDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CN=C(C=C21)Br)I

Origin of Product

United States

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